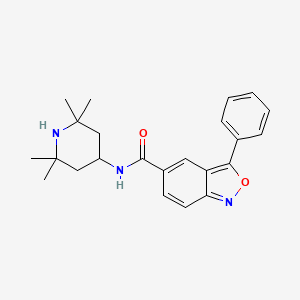
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide, also known as P7C3, is a small molecule that has gained significant attention in the scientific community due to its potential neuroprotective properties. P7C3 was first discovered in 2010 by a group of scientists at the University of Texas Southwestern Medical Center, who were investigating compounds that could protect neurons from cell death.
作用机制
The exact mechanism of action of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide is not fully understood, but it is thought to work by activating the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical molecule involved in cellular metabolism and energy production, and has been shown to play a role in neuronal survival.
Biochemical and Physiological Effects:
In addition to its potential neuroprotective properties, 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has also been shown to have other effects on biochemical and physiological processes. For example, 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival. 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has also been shown to increase the activity of the enzyme SIRT1, which is involved in regulating cellular metabolism and energy production.
实验室实验的优点和局限性
One advantage of using 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing adverse effects. Additionally, 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has been shown to have a broad range of potential applications in neuroprotection, making it a promising candidate for further research. However, one limitation of using 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide. One area of interest is the potential use of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide and to identify potential targets for therapeutic intervention. Finally, more studies are needed to determine the safety and efficacy of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide in human clinical trials.
合成方法
The synthesis of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide involves several steps, including the reaction of 2-aminobenzoxazole with 4-(2,2,6,6-tetramethylpiperidin-4-yl)aniline, followed by the addition of phenyl isocyanate. The resulting compound is then purified by column chromatography to yield 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide.
科学研究应用
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has been shown to have potential neuroprotective properties in a variety of preclinical models, including in vitro and in vivo studies. Specifically, 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has been shown to promote the survival of newborn neurons in the hippocampus, a brain region critical for learning and memory. Additionally, 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has been shown to protect against neuronal death in models of Parkinson's disease and traumatic brain injury.
属性
IUPAC Name |
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-22(2)13-17(14-23(3,4)26-22)24-21(27)16-10-11-19-18(12-16)20(28-25-19)15-8-6-5-7-9-15/h5-12,17,26H,13-14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMZNVAYMGTJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

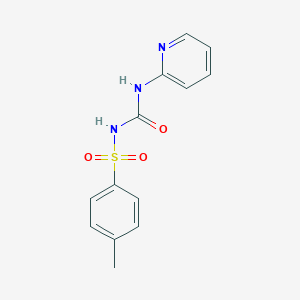
![N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B7464015.png)

![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B7464033.png)
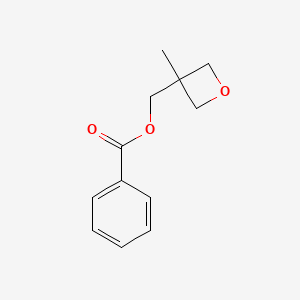
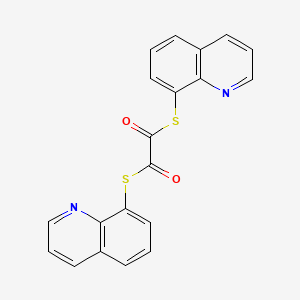

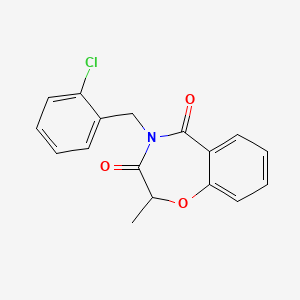
![2-[(4-methylphenyl)sulfonylamino]-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B7464065.png)
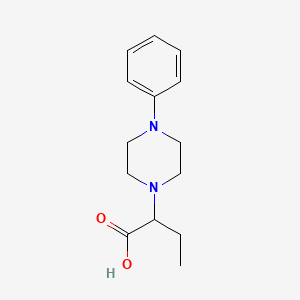
![[1,1,1,3,3,3-Hexafluoro-2-[4-[(4-methoxybenzoyl)amino]phenyl]propan-2-yl] 4-fluorobenzoate](/img/structure/B7464069.png)
![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)
![1-Cyclohexyl-3-[[4-(2,2-dicyanoethenyl)phenyl]carbamoyl]-1-methylsulfonylurea](/img/structure/B7464083.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B7464109.png)